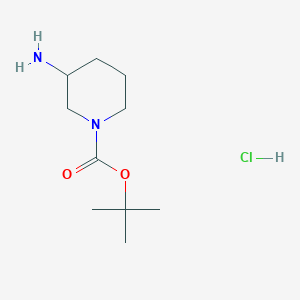

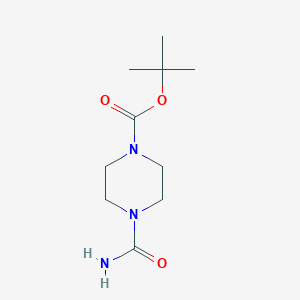

6-(Boc-amino)-3-pyridazinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

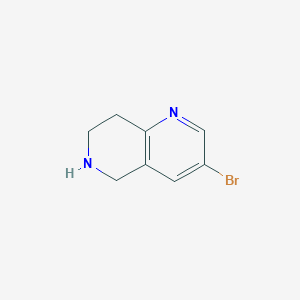

6-(Boc-amino)-3-pyridazinecarboxylic acid is a chemical compound that is part of a broader class of pyridazine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and various catalysts. For instance, a series of alpha-diazo-beta-ketoesters were reacted with Boc amino acid amides in the presence of rhodium octanoate catalyst to produce N-H insertion products. These products were then treated with acid to yield 1,4-azine intermediates, which were subsequently oxidized to form pyrazine-6-one products. These pyrazine-6-ones could be further derivatized through N-alkylation or by conversion to arylpyrazines using sequential bromination and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be quite diverse. For example, the reaction of 3-amino-2H-azirines with carboxylic acid derivatives under boron trifluoride catalysis led to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and 3,6-diamino-2,5-dihydropyrazines, which are structurally related to pyridazine derivatives . Additionally, the molecular and crystal structure of certain triazabicyclo[3.3.1]nonane derivatives, which are condensation products of 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde with aliphatic primary amines, have been determined by X-ray analysis .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, 3-amino-6-chloropyridazines have been arylated using a nickel-catalyzed electrochemical cross-coupling with aryl or heteroaryl halides. This method has been shown to be a reliable alternative to classical palladium-catalyzed reactions such as Suzuki, Stille, or Negishi cross-couplings . The versatility in chemical reactions allows for the synthesis of a wide range of substituted pyridazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be tailored by the introduction of different functional groups. For example, the synthesis of novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine resulted in materials with good thermal resistance, outstanding mechanical properties, and specific optical properties. The glass transition temperatures of these polyimides ranged from 214–305°C, and the temperature at 5% weight loss was between 421–463°C under a nitrogen atmosphere. The cutoff wavelength of the polyimide films ranged from 357–413 nm . These properties highlight the potential of pyridazine derivatives in the development of high-performance materials.

Aplicaciones Científicas De Investigación

Electrophilic Amination of Amino Acids

Jean-Christophe Hannachi et al. (2004) developed a general two-step preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids on a multigram scale. The key reaction involves the efficient electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, accommodating various functional groups encountered in side chains of amino acids. This methodology facilitates the preparation of cyclic 2,3,4,5-tetrahydro-3-pyridazine carboxylic acid derivatives, showcasing the versatility of 6-(Boc-amino)-3-pyridazinecarboxylic acid in synthesizing complex molecules Jean-Christophe Hannachi, J. Vidal, J. Mulatier, A. Collet, 2004, The Journal of organic chemistry.

Synthesis of Novel Amino Acid Derivatives

M. Hugener and H. Heimgartner (1995) explored the reactions of 3-Amino-2H-azirines with Carboxylic Acid Derivatives under Boron Trifluoride Catalysis. This work highlights the synthetic flexibility of related compounds, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and 3,6-diamino-2,5-dihydropyrazines, thus indicating the broad reactivity scope of pyridazine derivatives in constructing novel heterocyclic frameworks M. Hugener, H. Heimgartner, 1995, Helvetica Chimica Acta.

Unnatural Amino Acids Mimicking Tripeptide β-Strand

J. Nowick et al. (2000) developed an unnatural amino acid that mimics the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, showcases the application of 6-(Boc-amino)-3-pyridazinecarboxylic acid derivatives in designing molecules that can form β-sheetlike hydrogen-bonded dimers, relevant in the study of protein folding and structure J. Nowick, D. M. Chung, K. Maitra, S. Maitra, and Kimberly D. Stigers, Ye Sun, 2000, Journal of the American Chemical Society.

Divergent Synthesis of Heterocyclic Compounds

E. Rossi et al. (2007) demonstrated divergent and solvent-dependent reactions starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. This study highlights the capacity for synthesizing a variety of heterocyclic compounds, including 5,6-dihydro-4H-pyridazines, showcasing the chemical diversity accessible through reactions involving 6-(Boc-amino)-3-pyridazinecarboxylic acid derivatives E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007, Tetrahedron.

Safety And Hazards

The safety data sheet for a similar compound, “6-(Boc-amino)hexanoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXYXPEHSXQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592657 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-3-pyridazinecarboxylic acid | |

CAS RN |

301548-08-3 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)